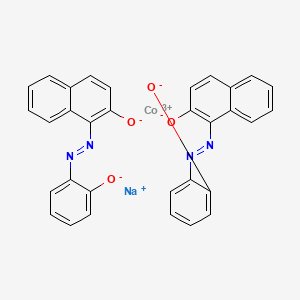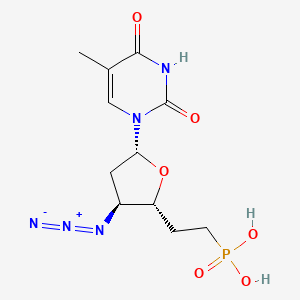![molecular formula C33H24IrN3 B12807788 (OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)
(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium is a complex organometallic compound featuring iridium as the central metal atom. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium typically involves the coordination of iridium with 2-(2-pyridinyl)phenyl ligands. The process generally includes the following steps:
Ligand Preparation: The 2-(2-pyridinyl)phenyl ligands are synthesized through a series of organic reactions, often involving the coupling of pyridine with phenyl derivatives.
Complex Formation: The iridium precursor, such as iridium trichloride, is reacted with the prepared ligands under controlled conditions. This step often requires the use of solvents like dichloromethane or toluene and may involve heating to facilitate the reaction.
Purification: The resulting complex is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its photophysical properties.
Reduction: Reduction reactions can modify the oxidation state of iridium, affecting the compound’s reactivity and stability.
Substitution: Ligand substitution reactions can occur, where the 2-(2-pyridinyl)phenyl ligands are replaced by other ligands, altering the compound’s characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen, often used under controlled temperature and pressure.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed, typically in an inert atmosphere to prevent unwanted side reactions.
Substitution: Ligand exchange reactions often use solvents like acetonitrile or ethanol, with the reaction conditions tailored to the specific ligands involved.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium complexes with higher oxidation states, while substitution reactions can produce a variety of iridium-ligand complexes with different properties.
Scientific Research Applications
(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: Investigated for its potential in bioimaging and as a probe for detecting specific biomolecules due to its luminescent properties.
Medicine: Explored for its anticancer properties, with studies focusing on its ability to induce apoptosis in cancer cells.
Industry: Widely used in the development of OLEDs, where its high efficiency and stability make it an ideal candidate for light-emitting layers.
Mechanism of Action
The mechanism by which (OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium exerts its effects involves its interaction with molecular targets and pathways:
Photophysical Properties: The compound’s luminescence is due to the electronic transitions within the iridium-ligand complex. These transitions are influenced by the ligand field and the oxidation state of iridium.
Biological Activity: In biological systems, the compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]ruthenium: Similar in structure but with ruthenium as the central metal atom, this compound also exhibits interesting photophysical properties.
(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]platinum: Platinum-based analogs are studied for their catalytic and anticancer activities.
Uniqueness
(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium stands out due to its superior luminescent efficiency and stability, making it particularly valuable in optoelectronic applications. Its unique combination of photophysical and biological properties also makes it a versatile compound for various research fields.
Properties
Molecular Formula |
C33H24IrN3 |
|---|---|
Molecular Weight |
654.8 g/mol |
IUPAC Name |
iridium(3+);2-phenylpyridine |
InChI |
InChI=1S/3C11H8N.Ir/c3*1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h3*1-6,8-9H;/q3*-1;+3 |
InChI Key |
NSABRUJKERBGOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,3S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]butane-1,2,3,4-tetrol](/img/structure/B12807706.png)
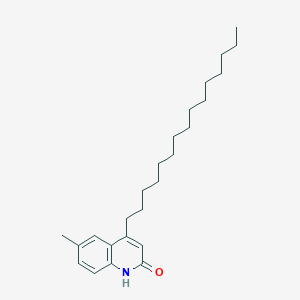
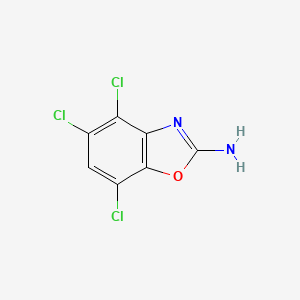
![2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol](/img/structure/B12807724.png)


![9-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12807753.png)
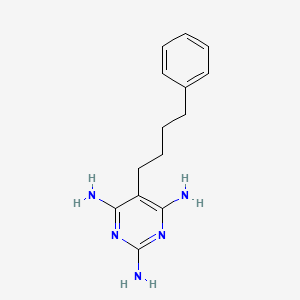
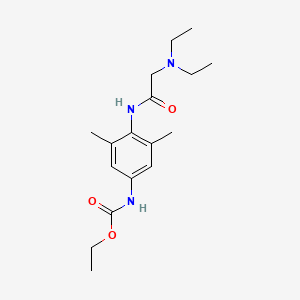

![calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(3H-inden-1-yl)propanoate;(2R)-2-[(4-chlorobenzoyl)amino]-2-(1H-indol-3-yl)acetate](/img/structure/B12807785.png)
